molecular formula C11H16ClNOS2 B14905309 2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide

2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide

Cat. No.: B14905309
M. Wt: 277.8 g/mol
InChI Key: BPJIPCNEPCUBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((5-Chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

The synthesis of 2-(((5-Chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with isobutylamine and subsequent thiolation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

2-(((5-Chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(((5-Chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 2-(((5-Chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-(((5-Chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide include other thiophene derivatives such as:

Properties

Molecular Formula

C11H16ClNOS2

Molecular Weight

277.8 g/mol

IUPAC Name

2-[(5-chlorothiophen-2-yl)methylsulfanyl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C11H16ClNOS2/c1-8(2)5-13-11(14)7-15-6-9-3-4-10(12)16-9/h3-4,8H,5-7H2,1-2H3,(H,13,14)

InChI Key

BPJIPCNEPCUBBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CSCC1=CC=C(S1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.